Fmoc-D-Lys(Trt)-OH

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

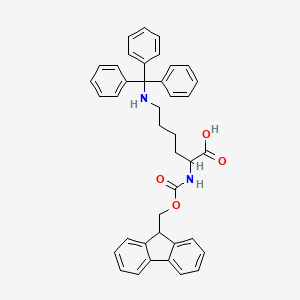

The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-(tritylamino)hexanoic acid. This nomenclature precisely describes the stereochemical configuration and functional group positioning within the molecular structure. The compound features a hexanoic acid backbone with specific substitutions at the 2-position and 6-position, reflecting the lysine amino acid framework with its characteristic side chain containing an additional amino group.

The molecular formula is established as C40H38N2O4, indicating a complex organic molecule with 40 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The molecular weight is consistently reported as 610.74 to 610.75 grams per mole across multiple sources. The structural representation reveals a sophisticated architecture where the fluorenylmethoxycarbonyl group provides steric bulk and specific reactivity patterns, while the trityl group offers robust protection for the epsilon-amino functionality.

The three-dimensional molecular geometry exhibits characteristic features of protected amino acids, with the fluorene ring system contributing significant aromatic character and the triphenylmethyl group creating substantial steric hindrance. These structural elements are strategically positioned to facilitate selective deprotection reactions under specific chemical conditions, making this compound particularly valuable in solid-phase peptide synthesis methodologies.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for N-alpha-(9-Fluorenylmethoxycarbonyl)-N-epsilon-trityl-D-lysine is 1272755-60-8. This unique identifier serves as the definitive reference for this specific stereoisomer and protecting group combination within chemical databases and literature. The registry number distinguishes this D-configured compound from related L-lysine derivatives and other protecting group variants.

Alternative designations for this compound include multiple systematic and common names that reflect different nomenclature conventions and commercial applications. The compound is frequently referenced as N2-Fmoc-N6-trityl-D-Lysine, emphasizing the specific protecting groups attached to the respective amino functionalities. Additional systematic names include N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trityl-D-lysine and (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid.

Commercial suppliers and research organizations utilize various abbreviated forms and trade designations for this compound. These include designations that emphasize the fluorenylmethoxycarbonyl and trityl protecting groups, reflecting their importance in synthetic applications. The consistent use of the "D" designation across all nomenclature variants underscores the critical importance of stereochemical specification in amino acid chemistry.

The International Union of Pure and Applied Chemistry condensed format presents the compound structure in a standardized manner that facilitates database searches and chemical information exchange. This systematic approach to nomenclature ensures accurate identification and prevents confusion with structurally related compounds that may differ only in stereochemistry or protecting group patterns.

Stereochemical Configuration Analysis (D-Lysine Derivative)

The stereochemical configuration of N-alpha-(9-Fluorenylmethoxycarbonyl)-N-epsilon-trityl-D-lysine centers on the R-configuration at the alpha-carbon position, which corresponds to the D-amino acid designation. This stereochemical arrangement represents the non-natural enantiomer of lysine, distinguishing it from the more common L-lysine found in biological systems. The R-configuration at carbon-2 establishes the fundamental chirality that defines this compound as a D-amino acid derivative.

The stereochemical notation (2R) in the systematic International Union of Pure and Applied Chemistry name specifically identifies the absolute configuration using the Cahn-Ingold-Prelog priority rules. This designation indicates that when the molecule is oriented with the hydrogen atom pointing away from the observer, the priority sequence of substituents around the chiral center follows a clockwise direction. This configuration is opposite to that found in natural L-lysine, where the corresponding position exhibits S-configuration.

The significance of the D-configuration extends beyond simple structural description to encompass important biological and synthetic implications. D-amino acids exhibit different biological activities compared to their L-counterparts and often demonstrate enhanced resistance to enzymatic degradation. Research has shown that D-amino acid-containing peptides can display unique pharmacological properties, making protected D-amino acid building blocks valuable for medicinal chemistry applications.

The protecting group arrangement in this compound maintains the stereochemical integrity of the D-lysine core while providing selective reactivity. The fluorenylmethoxycarbonyl group at the alpha-amino position can be removed under mild basic conditions without affecting the trityl protection at the epsilon-amino group. This orthogonal protection strategy enables complex peptide synthesis sequences where different amino functionalities must be revealed at specific synthetic stages.

Comparative analysis with the corresponding L-isomer reveals identical molecular formulas and similar physical properties, but distinct three-dimensional arrangements that result in different biological activities and synthetic utilities. The D-configuration influences the compound's interaction with chiral environments and enzymatic systems, contributing to its specialized applications in peptide research and pharmaceutical development.

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Alpha-carbon Configuration | R-configuration (D-amino acid) | Defines non-natural amino acid enantiomer |

| Cahn-Ingold-Prelog Designation | (2R) | Absolute stereochemical specification |

| Biological Relevance | Non-natural D-configuration | Enhanced enzymatic stability |

| Synthetic Utility | Orthogonal protecting groups | Selective deprotection capabilities |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison Based on Protecting Groups

Key Insights :

- Trt vs. Mtt : Mtt offers milder deprotection than Trt, enabling selective side-chain modifications without disrupting acid-labile residues .

- Trt vs. Boc : Boc requires stronger acids (e.g., 95% TFA) for removal, making Trt preferable for acid-sensitive sequences .

- Trt vs. Dde : Dde is orthogonal to Trt, allowing sequential deprotection in complex peptides .

Comparison Based on Stereochemistry and Structural Modifications

Key Insights :

Key Insights :

Case Study: Selective Deprotection in Cyclic Peptides

This compound was used in the synthesis of opioid-targeting chimeric peptides. After SPPS, the Trt group was selectively removed with 1% TFA, enabling on-resin cyclization via the ε-amino group . In contrast, Fmoc-Lys(Mtt)-OH allowed deprotection under milder conditions (1.5% TFA), preserving acid-labile residues like Asp(O-2PhiPr) .

Orthogonal Protection Strategies

In a study comparing Boc and Trt, Fmoc-D-Lys(Boc)-OH demonstrated compatibility with base-sensitive residues but required harsher deprotection (95% TFA), leading to peptide backbone cleavage in sensitive sequences .

Preparation Methods

Synthetic Routes to Fmoc-D-Lysine(Trt)-OH

Stepwise Protection of D-Lysine

The synthesis typically follows a three-step sequence:

- ε-Amino Tritylation : D-lysine’s side chain is protected using trityl chloride (Trt-Cl) under basic conditions.

- α-Amino Fmoc Protection : The α-amino group is derivatized with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimidyl carbonate).

- Deprotection and Purification : Intermediate esters are hydrolyzed, and the final product is isolated via crystallization or chromatography.

ε-Amino Tritylation

D-lysine hydrochloride is suspended in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to deprotonate the ε-amino group. Trityl chloride (1.2–1.5 equivalents) is added at 0–25°C, and the reaction proceeds for 4–12 hours. The bulky Trt group selectively shields the side chain, leaving the α-amino group accessible for subsequent reactions. Yields range from 70–85%, with unreacted Trt-Cl removed via aqueous washes.

α-Amino Fmoc Protection

The tritylated intermediate, H-D-Lys(Trt)-OH, is reacted with Fmoc-OSu in a water/dioxane (1:2 v/v) mixture. Sodium carbonate maintains a pH of 8–9, facilitating nucleophilic attack by the α-amino group. After 12–24 hours, the product is extracted into ethyl acetate, washed with saline, and crystallized from acetonitrile. This step achieves 75–80% yield, with purity exceeding 99% by HPLC.

Alternative Industrial-Scale Methodologies

A patent-pending approach (CN112110833A) optimizes the synthesis for cost-effective production:

- Esterification : D-lysine hydrochloride is converted to D-lysine ethyl ester using thionyl chloride in ethanol.

- Tritylation : The ester reacts with Trt-Cl in DCM/TEA, yielding D-Lys(Trt)-OEt.

- Saponification : The ethyl ester is hydrolyzed with calcium hydroxide in tetrahydrofuran (THF)/water, avoiding side-chain deprotection.

- Fmoc Introduction : Fmoc-OSu is coupled under mild conditions (pH 8.5, 0°C), minimizing racemization.

This method achieves an overall yield of 53–81%, outperforming traditional silane-based routes.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

Purification and Characterization

Comparative Analysis of Methodologies

Applications in Peptide Synthesis

This compound enables the incorporation of D-lysine residues into antimicrobial peptides (e.g., G3KL) and stapled helices. The Trt group’s stability under Fmoc deprotection conditions (20% piperidine/DMF) allows for on-resin side-chain modifications, such as biotinylation or fluorophore conjugation.

Q & A

Q. What are the critical considerations for dissolving Fmoc-D-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound exhibits limited solubility in aqueous buffers but dissolves readily in DMSO (≥100 mg/mL). For optimal dissolution, pre-warm the vial to 37°C and sonicate for 10–15 minutes to disrupt crystalline aggregates . If precipitation occurs during SPPS, adding 1–2% (v/v) HOBt or Oxyma Pure to the coupling solution can improve solubility. Avoid prolonged heating (>50°C) to prevent Trityl group degradation.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at -20°C under inert gas (argon or nitrogen) to prevent oxidation. For long-term storage (>6 months), aliquot the compound and maintain at -80°C. Reconstituted DMSO stock solutions should be used within 1 month at -20°C or 1 week at 4°C. Note: Stability may vary between batches; validate storage conditions via HPLC purity checks .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use NIOSH-approved N95 respirators to avoid inhalation of fine powders. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hood ventilation during weighing and dissolution. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can orthogonal protection strategies be implemented using this compound in complex peptide syntheses?

- Methodological Answer : The Trityl (Trt) group on the lysine side chain is acid-labile (removed with 1% TFA in DCM), enabling orthogonal deprotection alongside Fmoc (base-labile) and other groups like Mtt (mild acid) or Boc (strong acid). For example, in cyclic peptide synthesis, this compound allows selective side-chain deprotection after backbone assembly, facilitating on-resin cyclization using TBTU/DIEA activation .

Table 1 : Comparison of Protecting Groups for Lysine Derivatives

| Protecting Group | Deprotection Condition | Orthogonality | Reference |

|---|---|---|---|

| Trityl (Trt) | 1% TFA in DCM | Fmoc, Mtt | |

| Mtt | 1–3% TFA in DCM | Fmoc, Boc | |

| Boc | 95% TFA | Fmoc, Trt |

Q. What methods optimize coupling efficiency of this compound in SPPS?

- Methodological Answer : Low coupling efficiency may arise from steric hindrance from the bulky Trt group. Mitigate this by:

- Using double couplings (2 × 30 min) with 4-fold molar excess of amino acid.

- Activating with TBTU/DIEA or HATU/DIPEA for improved acylation kinetics.

- Incorporating 0.1 M N-methylmorpholine (NMM) to neutralize released protons.

Monitor coupling completion via Kaiser or chloranil tests .

Q. How can side reactions involving the Trityl group be minimized during peptide synthesis?

- Methodological Answer : Trityl groups are prone to premature cleavage under acidic conditions. To prevent this:

- Avoid prolonged exposure to >1% TFA during resin cleavage.

- Use neutral scavengers (e.g., triisopropylsilane) in cleavage cocktails to stabilize Trt-protected residues.

- For peptides requiring both Trt and acid-sensitive residues (e.g., Asp/Glu), employ gradient deprotection protocols .

Q. What analytical techniques are recommended for assessing the purity of this compound and its incorporation into peptides?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorbance). Purity should exceed 98% for reliable SPPS .

- Peptide Incorporation Verification : Perform MALDI-TOF or ESI-MS to confirm molecular weight. For sequence validation, use Edman degradation or tandem MS/MS fragmentation .

Contradictions and Recommendations

- Storage Stability : recommends -80°C for 6 months, while suggests -20°C for 1 month. Validate batch-specific stability via accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) .

- Solubility Variability : DMSO solubility ranges from 100–170 mg/mL across sources. Pre-sonication and inert atmosphere storage reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.